molecular formula C10H18N2O2 B6616912 tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate CAS No. 1895870-72-0

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate

Cat. No.: B6616912
CAS No.: 1895870-72-0
M. Wt: 198.26 g/mol
InChI Key: IJHTZGBRXSYOMG-OIBJUYFYSA-N
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Description

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate is a chemical compound with a unique bicyclic structure. . The compound’s structure features a tert-butyl group attached to a bicyclic azabicyclohexane ring, which imparts distinct chemical properties.

Preparation Methods

The synthesis of tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out at low temperatures to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the azabicyclohexane ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azabicyclohexane derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis

    Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.

    Medicine: The compound has potential applications in drug development. Its unique structure and reactivity make it a candidate for the design of novel therapeutic agents.

    Industry: In industrial research, the compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable carbamate linkages with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: This compound has a similar bicyclic structure but features an oxygen atom in the ring, which imparts different chemical properties.

    tert-Butyl (1R,3r,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: Another similar compound with an oxygen atom in the ring, but with different stereochemistry, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its azabicyclohexane ring structure, which provides distinct reactivity and stability compared to its oxygen-containing counterparts.

Properties

CAS No.

1895870-72-0

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7-,10+/m0/s1

InChI Key

IJHTZGBRXSYOMG-OIBJUYFYSA-N

SMILES

CC(C)(C)OC(=O)NC12CC1CNC2

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12C[C@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CNC2

Origin of Product

United States

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